N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(3-methoxyphenyl)-4-methylbenzenesulfonamide
Description
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(3-methoxyphenyl)-4-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a piperazine ring, a benzyl group, and a sulfonamide moiety.
Properties
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(3-methoxyphenyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O4S/c1-22-11-13-26(14-12-22)35(32,33)30(24-9-6-10-25(19-24)34-2)21-27(31)29-17-15-28(16-18-29)20-23-7-4-3-5-8-23/h3-14,19H,15-18,20-21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLMDHJUTJMUFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)CC3=CC=CC=C3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(3-methoxyphenyl)-4-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,2-dibromoethane, under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced by reacting the piperazine intermediate with benzyl chloride in the presence of a base like sodium hydroxide.
Formation of the Sulfonamide Moiety: The sulfonamide group can be introduced by reacting the benzyl-piperazine intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Final Coupling Reaction: The final step involves coupling the sulfonamide intermediate with 3-methoxybenzaldehyde under reductive amination conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(3-methoxyphenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux conditions.
Substitution: Amines, thiols, dimethylformamide (DMF), and room temperature.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(3-methoxyphenyl)-4-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: It is used as a lead compound in drug discovery programs to develop new pharmaceuticals with improved efficacy and safety profiles.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: It is used as a tool compound to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(3-methoxyphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(3-methoxyphenyl)-4-methylbenzenesulfonamide shares structural similarities with other sulfonamide-based compounds, such as sulfonamide antibiotics and sulfonylurea drugs.
Piperazine derivatives: Compounds like piperazine, benzylpiperazine, and other substituted piperazines.
Uniqueness
- The unique combination of a piperazine ring, benzyl group, and sulfonamide moiety in this compound provides it with distinct chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for various scientific research applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
